6-Chloro-N-isopropylpyridine-2-carboxamide
CAS No.: 157328-17-1
Cat. No.: VC8077584
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157328-17-1 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 6-chloro-N-propan-2-ylpyridine-2-carboxamide |
| Standard InChI | InChI=1S/C9H11ClN2O/c1-6(2)11-9(13)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,11,13) |
| Standard InChI Key | VTPROFCDBQZIHA-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=NC(=CC=C1)Cl |
| Canonical SMILES | CC(C)NC(=O)C1=NC(=CC=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyridine backbone, a six-membered aromatic ring containing one nitrogen atom. At the 2-position, a carboxamide group (-CONH-) is bonded to an isopropyl substituent (-CH(CH₃)₂), while a chlorine atom occupies the 6-position . This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
The IUPAC name, 6-chloro-N-propan-2-ylpyridine-2-carboxamide, reflects this substitution pattern . The canonical SMILES representation, CC(C)NC(=O)C1=NC(=CC=C1)Cl, provides a standardized notation for its atomic connectivity.
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 198.65 g/mol | |
| XLogP3 (Partition Coefficient) | 2.2 | |
| Solubility | Moderate in polar organic solvents | |
| Melting Point | Data not publicly available | — |
The partition coefficient (XLogP3 = 2.2) suggests moderate lipophilicity, indicative of potential membrane permeability . While solubility data remain limited, the compound is typically soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), common solvents for biomedical assays.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves the condensation of 6-chloropyridine-2-carboxylic acid with isopropylamine under reflux conditions. A typical procedure includes:
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Activation of the carboxylic acid: The acid is treated with a coupling agent such as thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
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Amidation: Reaction with isopropylamine in an inert solvent (e.g., dichloromethane) yields the carboxamide product.
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Purification: Recrystallization or column chromatography removes unreacted starting materials and byproducts.
This method achieves yields of 70–85%, with purity exceeding 95% as confirmed by high-performance liquid chromatography (HPLC).
Industrial Optimization
For large-scale production, manufacturers optimize reaction parameters such as temperature, stoichiometry, and catalyst use. Continuous-flow reactors enhance efficiency by minimizing side reactions and improving heat transfer. Post-synthesis, spray drying or freeze-drying may be employed to obtain stable powdered formulations.
Biological Activities and Mechanisms
Antimicrobial Efficacy
6-Chloro-N-isopropylpyridine-2-carboxamide exhibits broad-spectrum antimicrobial activity. Preliminary studies report minimum inhibitory concentrations (MICs) against:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 | |
| Candida albicans | 50.0 |
The chlorine atom enhances membrane disruption, while the isopropyl group may hinder efflux pump mechanisms. Synergistic effects with β-lactam antibiotics have been observed, suggesting potential for combination therapies.
Therapeutic Applications and Research Frontiers
Drug Development Prospects
The compound’s dual functionality (chlorine and isopropyl groups) makes it a versatile scaffold for medicinal chemistry. Derivatives are being explored as:
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Kinase inhibitors: Targeting EGFR and VEGFR in oncology.
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Anti-inflammatory agents: Suppression of COX-2 and TNF-α in murine models.
Challenges and Future Directions
Current limitations include incomplete pharmacokinetic data and potential off-target effects. Future research should prioritize:
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In vivo toxicity studies: To establish safe dosing regimens.
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Structure-activity relationship (SAR) analyses: Optimizing substituents for enhanced potency.
Comparative Analysis with Structural Analogues
6-Chloropyridine-2-carboxamide
Removal of the isopropyl group reduces lipophilicity (XLogP3 = 1.4), diminishing antimicrobial efficacy (MIC against S. aureus = 50 μg/mL). This underscores the importance of the isopropyl moiety in membrane penetration.
N-Isopropylpyridine-2-carboxamide
Absence of the chlorine atom abolishes antiviral activity (IC₅₀ > 100 μM against HCV), highlighting the critical role of halogen substitution in viral polymerase binding.
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